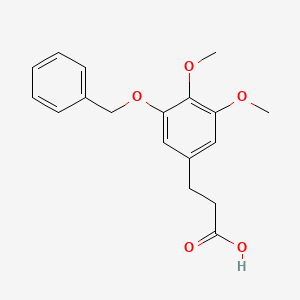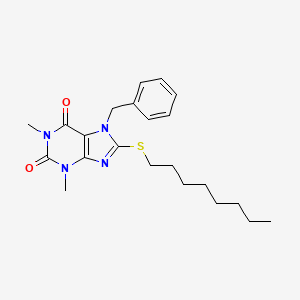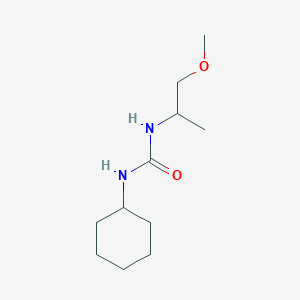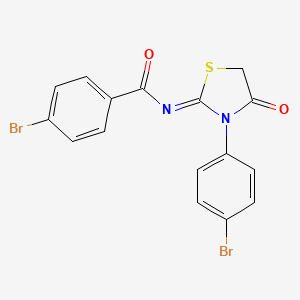![molecular formula C9H11NO4S B11970164 Benzene, 1-[(1-methylethyl)sulfonyl]-4-nitro- CAS No. 7205-84-7](/img/structure/B11970164.png)
Benzene, 1-[(1-methylethyl)sulfonyl]-4-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1-[(1-methylethyl)sulfonyl]-4-nitro-: is an organic compound characterized by a benzene ring substituted with a nitro group at the para position and an isopropylsulfonyl group at the meta position
準備方法
Synthetic Routes and Reaction Conditions:
Nitration of Benzene: The synthesis begins with the nitration of benzene to form nitrobenzene. This is typically achieved by treating benzene with a mixture of concentrated sulfuric acid and nitric acid at a temperature of around 50°C.
Sulfonation: The nitrobenzene is then subjected to sulfonation using isopropylsulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out at room temperature to yield Benzene, 1-[(1-methylethyl)sulfonyl]-4-nitro-.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often employing continuous flow reactors and advanced separation techniques.
化学反応の分析
Types of Reactions:
Electrophilic Aromatic Substitution: The compound can undergo further electrophilic aromatic substitution reactions due to the presence of the benzene ring. Common reagents include halogens (e.g., chlorine, bromine) and sulfonating agents.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron filings in acidic conditions.
Oxidation: The isopropyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: Hydrogen gas with palladium on carbon or iron filings in hydrochloric acid.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed:
Aminobenzene derivatives: from reduction.
Carboxylic acid derivatives: from oxidation.
Halogenated benzene derivatives: from electrophilic aromatic substitution.
科学的研究の応用
Chemistry:
Intermediate in Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalyst Development: Employed in the development of new catalytic systems for various chemical reactions.
Biology and Medicine:
Pharmaceutical Research: Investigated for potential use in drug development due to its unique structural features.
Biochemical Studies: Used in studies to understand the interaction of sulfonyl and nitro groups with biological molecules.
Industry:
Material Science: Utilized in the development of new materials with specific properties, such as polymers and resins.
Agricultural Chemicals: Explored for use in the synthesis of agrochemicals.
作用機序
The compound exerts its effects primarily through interactions involving its functional groups:
Nitro Group: Acts as an electron-withdrawing group, influencing the reactivity of the benzene ring.
Isopropylsulfonyl Group: Provides steric hindrance and can participate in hydrogen bonding, affecting the compound’s solubility and reactivity.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, particularly those involved in redox reactions.
Signal Transduction Pathways: May affect cellular signaling pathways by interacting with specific receptors or proteins.
類似化合物との比較
Benzene, 1-[(1-methylethyl)sulfonyl]-: Similar structure but lacks the nitro group.
Benzene, 1-nitro-4-sulfonyl-: Similar structure but with a different sulfonyl group.
Uniqueness:
Dual Functional Groups: The presence of both nitro and isopropylsulfonyl groups makes this compound unique, providing a combination of electronic and steric effects that influence its reactivity and applications.
特性
CAS番号 |
7205-84-7 |
|---|---|
分子式 |
C9H11NO4S |
分子量 |
229.26 g/mol |
IUPAC名 |
1-nitro-4-propan-2-ylsulfonylbenzene |
InChI |
InChI=1S/C9H11NO4S/c1-7(2)15(13,14)9-5-3-8(4-6-9)10(11)12/h3-7H,1-2H3 |
InChIキー |
KVSMDNHFSHTGMP-UHFFFAOYSA-N |
正規SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B11970089.png)
![3-allyl-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B11970096.png)



![3-methyl-7-(4-methylbenzyl)-8-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11970122.png)
![7-benzyl-1,3-dimethyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11970127.png)
![(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11970129.png)

![(3Z)-3-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(2-chlorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11970132.png)
![7-Methoxy-2-phenyl-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11970136.png)
![(5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11970149.png)


